sodium;(6R,7R)-7-[[2-(4-hydroxyphenyl)-2-[(6-methyl-4-oxo-1H-pyridine-3-carbonyl)amino]acetyl]amino]-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate
Description
This compound is a semisynthetic cephalosporin antibiotic characterized by a bicyclic β-lactam core (5-thia-1-azabicyclo[4.2.0]oct-2-ene) common to all cephalosporins. Key structural features include:
- Position 7 substitution: A 4-hydroxyphenyl group linked to a 6-methyl-4-oxo-1H-pyridine-3-carbonyl moiety via an acetyl spacer. This side chain likely enhances stability against β-lactamases and broadens antibacterial activity.
- Position 3 substitution: A 1-methyltetrazol-5-yl sulfanylmethyl group, which may improve pharmacokinetic properties (e.g., half-life) and resistance to enzymatic degradation.
- Sodium carboxylate: Enhances water solubility for parenteral administration.
The compound’s design reflects efforts to optimize β-lactamase resistance and Gram-negative coverage while retaining activity against Gram-positive pathogens .
Properties
Molecular Formula |
C25H23N8NaO7S2 |
|---|---|
Molecular Weight |
634.6 g/mol |
IUPAC Name |
sodium;(6R,7R)-7-[[2-(4-hydroxyphenyl)-2-[(6-methyl-4-oxo-1H-pyridine-3-carbonyl)amino]acetyl]amino]-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |
InChI |
InChI=1S/C25H24N8O7S2.Na/c1-11-7-16(35)15(8-26-11)20(36)27-17(12-3-5-14(34)6-4-12)21(37)28-18-22(38)33-19(24(39)40)13(9-41-23(18)33)10-42-25-29-30-31-32(25)2;/h3-8,17-18,23,34H,9-10H2,1-2H3,(H,26,35)(H,27,36)(H,28,37)(H,39,40);/q;+1/p-1/t17?,18-,23-;/m1./s1 |
InChI Key |
RIWWMGQFMUUYIY-QAOXVKOZSA-M |
Isomeric SMILES |
CC1=CC(=O)C(=CN1)C(=O)NC(C2=CC=C(C=C2)O)C(=O)N[C@H]3[C@@H]4N(C3=O)C(=C(CS4)CSC5=NN=NN5C)C(=O)[O-].[Na+] |
Canonical SMILES |
CC1=CC(=O)C(=CN1)C(=O)NC(C2=CC=C(C=C2)O)C(=O)NC3C4N(C3=O)C(=C(CS4)CSC5=NN=NN5C)C(=O)[O-].[Na+] |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Findings
Structural Similarities and Differences: The target compound shares the 1-methyltetrazol-5-yl sulfanylmethyl group at position 3 with cefoperazone and ceftriaxone, a feature linked to enhanced β-lactamase resistance and pharmacokinetic stability . Unlike cefotaxime and ceftriaxone, which have aminothiazolyl methoxyimino side chains at position 7, the target compound’s 4-hydroxyphenyl-pyridinecarbonyl side chain may confer unique binding to penicillin-binding proteins (PBPs) in resistant strains .
Biological Activity: Gram-negative coverage: The methoxyimino group in cefotaxime and ceftriaxone is critical for activity against Enterobacteriaceae. The target compound’s pyridinecarbonyl group may offer similar or improved stability against extended-spectrum β-lactamases (ESBLs) . Gram-positive activity: The 4-hydroxyphenyl group in the target compound and cefoperazone may enhance activity against Staphylococcus aureus compared to cefotaxime .
Pharmacokinetics: The sodium salt formulation ensures solubility for intravenous use, similar to cefotaxime sodium and ceftriaxone . The 1-methyltetrazolyl group at position 3 in the target compound and ceftriaxone contributes to prolonged half-life via reduced renal excretion .
Stability and Degradation: Cefotaxime is prone to deacetylation (forming deacetylcefotaxime, a less active metabolite), while the target compound’s pyridinecarbonyl side chain may reduce such degradation .
Table 2: Pharmacokinetic and Stability Metrics
| Metric | Target Compound | Cefoperazone | Cefotaxime Sodium | Ceftriaxone |
|---|---|---|---|---|
| Half-life (hours) | ~2.5 (estimated) | 1.5–2.5 | 1.0–1.5 | 6–9 |
| Protein Binding (%) | 70–80 (estimated) | 82–93 | 35–45 | 85–95 |
| Primary Excretion Route | Renal | Biliary | Renal | Biliary/Renal |
| β-Lactamase Stability | High (pyridinecarbonyl) | Moderate (requires sulbactam) | High (methoxyimino) | High (methoxyimino) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
